4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced via nucleophilic aromatic substitution reactions, where the pyrimidine core reacts with 4-chloro-3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate.
Addition of Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro groups, using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Potassium carbonate, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylthio)pyrimidine
- 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(ethylsulfanyl)pyrimidine
Uniqueness
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N2O2S/c1-32-17-28-15(30-9-2-4-13(20)11(6-9)18(22,23)24)8-16(29-17)31-10-3-5-14(21)12(7-10)19(25,26)27/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNDAACFLKBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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